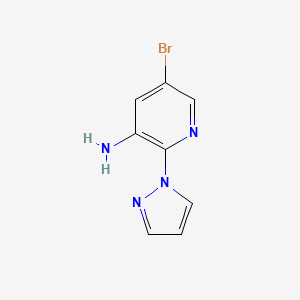

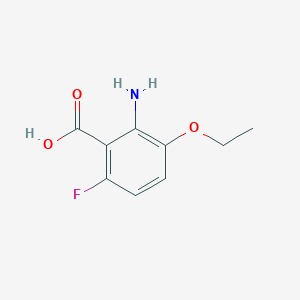

5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine

Vue d'ensemble

Description

“5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Applications De Recherche Scientifique

Convenient Synthesis and Potential Applications

Heterocyclic Scaffold Development : The compound serves as a fluorinated heterocyclic scaffold, synthesized via Michael addition and Mannich reaction, leading to novel functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides. This process, starting from simple materials, opens avenues for creating compound libraries for further research applications (Revanna et al., 2013).

Ligand for Color Tuning in Iridium Complexes : The bromo-containing variant of this compound is highlighted as a synthetically attractive building block for constructing polymetallic architectures. Its application extends to the development of iridium complexes with potential use in organic light-emitting devices and biological labeling, showcasing the impact of the ancillary tetrazolate ligand on the emission properties (Stagni et al., 2008).

Photoinduced Tautomerization Studies : Research on derivatives of 2-(1H-pyrazol-5-yl)pyridines reveals three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfers. These findings indicate the compound's utility in studying photophysical processes, which could be relevant for developing photosensitive materials (Vetokhina et al., 2012).

Chemodivergent Synthesis : Demonstrates the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under varying conditions. This highlights the compound's versatility in creating diverse chemical structures, which could be explored for further applications in medicinal chemistry and materials science (Liu et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors .

Mode of Action

It’s likely that it interacts with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to a range of biological activities .

Pharmacokinetics

Similar compounds have been shown to exhibit diverse pharmacokinetic properties, influencing their bioavailability .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine. These factors can include temperature, pH, and the presence of other molecules in the environment .

Propriétés

IUPAC Name |

5-bromo-2-pyrazol-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-4-7(10)8(11-5-6)13-3-1-2-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYKKNXFSZJUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1523862.png)

![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride](/img/structure/B1523866.png)

![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride](/img/structure/B1523868.png)

![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)

![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)